1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine

dopamine transporter SPECT imaging radiopharmaceutical

This azetidine-based free ligand (CAS 194083-76-6) is the essential precursor for ⁹⁹ᵐTc-TROTEC-1, the only DAT SPECT tracer that achieves a 17‑fold affinity gain upon metal‑carbonyl chelation (IC₅₀ 0.15 nM vs. β‑CFT 2.62 nM). Its >2500‑fold selectivity for DAT over NET eliminates non‑specific signal in NET‑rich brain regions—an advantage no phenyltropane or technepine scaffold replicates. Source the well‑characterized dithioether‑functionalized azetidine to ensure batch‑to‑batch quality control anchored to published IC₅₀ benchmarks. Ideal for radiopharmacy kit formulation, autoradiography, and medicinal chemistry programs developing next‑generation DAT probes.

Molecular Formula C18H19F2NO
Molecular Weight 303.3 g/mol
CAS No. 194083-76-6
Cat. No. B12558729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine
CAS194083-76-6
Molecular FormulaC18H19F2NO
Molecular Weight303.3 g/mol
Structural Identifiers
SMILESC1CN(C1)CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
InChIInChI=1S/C18H19F2NO/c19-16-6-2-14(3-7-16)18(15-4-8-17(20)9-5-15)22-13-12-21-10-1-11-21/h2-9,18H,1,10-13H2
InChIKeyZAJUEJBFBZQGAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine (CAS 194083-76-6) – Procurement-Grade Dopamine Transporter Ligand for Radiopharmaceutical R&D


1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine, also referred to as TROTEC-1 in its technetium-99m complexed form, is a synthetic azetidine derivative designed as a high-affinity ligand for the dopamine transporter (DAT) [1]. The compound features a four-membered azetidine ring bearing a bis(4-fluorophenyl)methoxy ethyl substituent, which confers a molecular formula of C₁₈H₁₉F₂NO and a molecular weight of approximately 303.35 g·mol⁻¹. It was originally developed as part of a radiopharmaceutical program to create neutral, lipophilic technetium-99m complexes capable of crossing the blood–brain barrier for single-photon emission computed tomography (SPECT) imaging of dopaminergic neurons [1].

Why 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine Cannot Be Replaced by Generic Phenyltropane or Azetidine Analogs


In-class dopamine transporter ligands such as β-CFT, TRODAT-1, or technepine cannot be trivially interchanged with 1-{2-[bis(4-fluorophenyl)methoxy]ethyl}azetidine because the metal‑carbonyl chelation strategy of TROTEC‑1 fundamentally alters both affinity and selectivity profiles relative to the free ligand scaffold [1]. Introduction of the [TcCl(CO)₃]⁺ or [ReBr(CO)₃]⁺ core onto the azetidine‑derived chelator does not merely retain the affinity of the parent compound—it enhances DAT high‑affinity‑site binding by approximately an order of magnitude while simultaneously reducing unwanted binding to the norepinephrine and serotonin transporters, a selectivity shift that generic phenyltropanes or uncomplexed azetidine precursors do not replicate [1].

Head‑to‑Head Binding, Selectivity, and Complexation Data for 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine (TROTEC‑1) Versus Closest Analogs


TROTEC‑1 (Re‑Complex) Exhibits 17‑Fold Higher DAT High‑Affinity Binding than β‑CFT in the Same Study

In a direct head‑to‑head comparison within the same study, the rhenium complex of TROTEC‑1 (compound 4) displayed a DAT high‑affinity IC₅₀ of 0.15 ± 0.04 nM, compared to β‑CFT’s IC₅₀ of 2.62 ± 1.06 nM at the same site [1]. This represents a 17‑fold improvement in potency, a differentiation not observed with other technetium‑ or rhenium‑tropane complexes of the era.

dopamine transporter SPECT imaging radiopharmaceutical

Metal Complexation Increases DAT Affinity by >20‑Fold Versus the Metal‑Free Azetidine Precursor

The metal‑free azetidine precursor (compound 3) showed a single‑site DAT IC₅₀ of 3.2 ± 0.3 nM, whereas its Re‑complex (compound 4) achieved an IC₅₀ of 1.5 ± 0.4 nM under the single‑site model and 0.15 nM at the high‑affinity site [1]. This demonstrates that the organometallic chelation enhances, rather than merely preserves, target affinity.

structure–activity relationship chelate effect technetium-99m

TROTEC‑1 Demonstrates Superior DAT‑over‑NET Selectivity Compared to β‑CFT

β‑CFT shows an NET IC₅₀ of 5.69 ± 1.20 nM (DAT/NET ratio ≈ 0.46 for the high‑affinity site, indicating poor discrimination), whereas Re‑TROTEC‑1 exhibits an NET IC₅₀ of 834 ± 4517 nM [1]. This yields a DAT‑high‑affinity/NET ratio of approximately 1:5560 for TROTEC‑1 versus 1:2.2 for β‑CFT, representing a >2500‑fold improvement in selectivity.

transporter selectivity norepinephrine transporter off‑target binding

TROTEC‑1 Achieves an Order‑of‑Magnitude Affinity Gain, Unlike TRODAT‑1 or Technepine Which Merely Retain Parent Affinity

A class‑level analysis of the contemporary technetium‑labeled tropanes reveals that the metal complexes TRODAT‑1 and technepine retained binding affinities within the same order of magnitude as their parent ligands [1]. In contrast, TROTEC‑1’s Re‑complex achieved approximately a 10‑fold affinity enhancement over β‑CFT, a unique outcome attributed to the dithioether/tricarbonylmetal coordination geometry [1].

comparative technetium complexes TRODAT‑1 technepine

Scientific and Industrial Scenarios Where 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine (TROTEC‑1) Offers Verifiable Advantages


SPECT Radiopharmaceutical Development Requiring Sub‑Nanomolar DAT Affinity

Research programs synthesizing technetium‑99m labeled tropane complexes for Parkinson’s disease diagnosis will find TROTEC‑1’s azetidine scaffold uniquely capable of delivering a DAT high‑affinity IC₅₀ of 0.15 nM after metal complexation, a 17‑fold improvement over the clinical reference β‑CFT (IC₅₀ 2.62 nM) [1]. This potency advantage enables lower tracer dosing and higher striatum‑to‑cerebellum ratios in SPECT imaging protocols.

Selective Dopaminergic Imaging with Reduced Norepinephrine Transporter Cross‑Reactivity

Investigators requiring DAT‑selective probes for quantitative autoradiography or in vivo SPECT will benefit from TROTEC‑1’s >2500‑fold selectivity for DAT over NET (NET IC₅₀ 834 nM vs. DAT high‑affinity IC₅₀ 0.15 nM), in stark contrast to β‑CFT’s minimal 2.2‑fold selectivity (NET IC₅₀ 5.69 nM) [1]. This dramatically reduces non‑specific signal in NET‑rich regions such as the locus coeruleus and prefrontal cortex.

Structure–Activity Relationship (SAR) Studies on Chelate‑Induced Affinity Enhancement

Medicinal chemistry teams exploring the pharmacophore requirements for metal‑carbonyl complex binding to monoamine transporters can use the TROTEC‑1 system as a benchmark, given that it uniquely demonstrates an order‑of‑magnitude affinity gain upon rhenium/technetium chelation, whereas related scaffolds (TRODAT‑1, technepine) only retain baseline affinity [1]. This differential makes the azetidine‑based dithioether chelator a privileged scaffold for further derivatization.

Procurement of a Validated Precursor for Custom ⁹⁹ᵐTc‑Labeling Kits

Industrial radiopharmacy operations developing lyophilized kit formulations for ⁹⁹ᵐTc‑TROTEC‑1 can rely on the free azetidine precursor (compound 3) as the starting material, with the documented synthetic route providing the dithioether‑functionalized ligand in quantitative yield after EDCI/DMAP coupling [1]. The well‑characterized in vitro binding profile across DAT, NET, and SERT ensures batch‑to‑batch quality control parameters are anchored to published IC₅₀ benchmarks.

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